Regiochemical Specificity: Meta-Morpholine, Ortho-Methyl Substitution Pattern vs. the 4-Regioisomer
The target compound places the morpholine ring at the 5-position (meta to the boronic ester) and a methyl group at the 3-position (ortho to the boronic ester, meta to the morpholine) . This contrasts with the commercially available 4-morpholino regioisomer (CAS 1366131-54-5), where morpholine is at the 4-position (para to the boronic ester) . This regiochemical difference alters the steric environment around the boron center and the electronic activation of the ring. A study on meta-substituted boronic acids found that meta-ethoxycarbonyl derivatives exhibited superior reactivity over ortho-substituted analogs due to reduced steric penalty . By analogy, the meta-morpholine, ortho-methyl arrangement in CAS 651014-89-0 is expected to offer a distinct reactivity and selectivity profile in palladium-catalyzed couplings compared to the para-morpholine analog.
| Evidence Dimension | Position of morpholine substituent on phenyl ring |
|---|---|
| Target Compound Data | Morpholine at C-5 (meta to boron), Methyl at C-3 (ortho to boron) |
| Comparator Or Baseline | Morpholine at C-4 (para to boron), Methyl at C-3 (meta to boron) for CAS 1366131-54-5 |
| Quantified Difference | Regioisomeric shift; no direct quantitative yield comparison available in public domain |
| Conditions | Structural comparison based on CAS registry data; coupling performance inferred from general SAR principles |
Why This Matters
In drug discovery, even a single atom shift in a building block's substitution pattern can lead to a loss of target potency or a change in metabolic stability, making exact regioisomer procurement essential for SAR integrity.
